molecular formula C9H11F3IN3 B11792347 1-Cyclopentyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine

1-Cyclopentyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No.: B11792347
M. Wt: 345.10 g/mol
InChI Key: UKRZOXBSCIKNRE-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H11F3IN3 and a molecular weight of 345.108. This compound is characterized by the presence of a cyclopentyl group, an iodine atom, and a trifluoromethyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Cyclopentyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine involves several steps, typically starting with the preparation of the pyrazole ring followed by the introduction of the cyclopentyl, iodine, and trifluoromethyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Halogenation: Introduction of the iodine atom using reagents such as iodine or iodine monochloride.

    Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Cyclopentyl-4-iodo-5-(trifluoromethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-Cyclopentyl-4-iodo-5-(propoxymethyl)-1H-pyrazole: Contains a propoxymethyl group instead of a trifluoromethyl group.

    1-Cyclopentyl-4-iodo-5-(isobutoxymethyl)-1H-pyrazole: Features an isobutoxymethyl group in place of the trifluoromethyl group.

These comparisons highlight the uniqueness of this compound, particularly its trifluoromethyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H11F3IN3

Molecular Weight

345.10 g/mol

IUPAC Name

1-cyclopentyl-4-iodo-5-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C9H11F3IN3/c10-9(11,12)7-6(13)8(14)15-16(7)5-3-1-2-4-5/h5H,1-4H2,(H2,14,15)

InChI Key

UKRZOXBSCIKNRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=C(C(=N2)N)I)C(F)(F)F

Origin of Product

United States

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